tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate
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Overview
Description
The compound tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate is a chemical entity that can be considered as a derivative of carbamate. Carbamates are a class of organic compounds which are esters of carbamic acid and have a wide range of applications, including use as herbicides, insecticides, and in pharmaceuticals .
Synthesis Analysis
The synthesis of tert-butyl carbamates often involves the use of tert-butyl groups for protection during the synthesis of more complex molecules. For example, tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized via an asymmetric Mannich reaction, which is a method that can potentially be adapted for the synthesis of this compound . Another relevant synthesis is the preparation of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, which was achieved through acylation, nucleophilic substitution, and reduction steps .
Molecular Structure Analysis
The molecular structure of carbamates can be complex, and their analysis often requires advanced techniques such as X-ray diffraction. For instance, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was characterized by single crystal X-ray diffraction, which revealed a non-planar conformation except for the carbazole moiety . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Carbamates can undergo various chemical reactions, including protonation, dissociation, and elimination. The protonation sites and dissociation mechanisms of tert-butylcarbamates were studied in the context of mass spectrometric assays, revealing that protonation can occur at the carbonyl group or the carbamate nitrogen atom, depending on the phase (gas or solution) . Additionally, the elimination of isobutylene and carbon dioxide was shown to proceed in two steps, with kinetic preference for the migration of a tert-butyl hydrogen atom to the carbamate carbonyl .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates are influenced by their molecular structure. For example, the crystallographic studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed that the molecules are linked through weak intermolecular interactions and aromatic π-π stacking interactions, which contribute to the compound's three-dimensional architecture and may affect its solubility and stability . The thermal analysis of carbamates can also provide insights into their stability and decomposition patterns .
Scientific Research Applications
Synthesis and Chemical Properties :
- The compound is utilized in various synthesis processes, indicating its role as an intermediate in the production of other chemical compounds. For instance, Zhao et al. (2017) developed a synthetic method for a compound related to tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate, highlighting its importance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Crystallography and Structural Analysis :
- The compound and its derivatives have been studied for their crystal structures, demonstrating its significance in the field of crystallography. For example, Baillargeon et al. (2017) investigated the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, providing insights into the interplay of hydrogen and halogen bonds (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).
Application in Polymer Science :
- In the realm of polymer science, this compound has been used to create specialized polymers. Savelyeva and Maríc (2014) demonstrated the use of a related compound in nitroxide-mediated polymerization, showing its utility in the synthesis of functional polymers (Savelyeva & Maríc, 2014).
Applications in Organic Syntheses and Reactions :
- The compound is also a key player in various organic synthesis reactions. Sakaitani and Ohfune (1990) explored the use of tert-butyl carbamate derivatives, including this compound, in the chemoselective transformation of amino protecting groups (Sakaitani & Ohfune, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-14(2,3)21-13(20)19-10-15(4,5)9-18-12-11(16)7-6-8-17-12/h6-8H,9-10,16H2,1-5H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPYLNCTMCQQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CNC1=C(C=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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